molecular formula C8H6ClNO3S B3235926 7-Chloro-2-methanesulfonyl-benzooxazole CAS No. 1357352-69-2

7-Chloro-2-methanesulfonyl-benzooxazole

Cat. No.: B3235926
CAS No.: 1357352-69-2
M. Wt: 231.66 g/mol
InChI Key: FKIXIMNODRHGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methanesulfonyl-benzooxazole is a synthetic benzooxazole derivative intended for research and development purposes. As part of the benzoxazole chemical class, this compound is of significant interest in medicinal chemistry due to its potential as a precursor for novel biologically active molecules . Benzooxazole scaffolds are recognized for their wide spectrum of pharmacological activities, which include antibacterial, antifungal, and anticancer properties . The methanesulfonyl (mesyl) group attached to the core structure is a key functional feature. In chemical synthesis, methanesulfonyl groups are excellent leaving groups, making them valuable in organic transformation reactions such as nucleophilic substitutions . This characteristic makes this compound a versatile building block or intermediate for the synthesis of more complex compounds, particularly for researchers exploring structure-activity relationships (SAR) around the benzoxazole core . The structural motif of substituted benzoxazoles has been demonstrated in scientific literature to exhibit potent and selective antitumor activity in vitro against various human cancer cell lines, inspiring the development of new antitumor agents . Furthermore, research on benzoxazole analogues has shown that specific derivatives can possess high antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-2-methylsulfonyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-14(11,12)8-10-6-4-2-3-5(9)7(6)13-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIXIMNODRHGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(O1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271736
Record name Benzoxazole, 7-chloro-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357352-69-2
Record name Benzoxazole, 7-chloro-2-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357352-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 7-chloro-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methanesulfonyl-benzooxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 2-methanesulfonyl-benzooxazole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure selective chlorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methanesulfonyl-benzooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Activities/Applications Source
7-Chloro-2-methanesulfonyl-benzooxazole Cl (C7), CH₃SO₂ (C2) C₈H₆ClNO₃S 231.65 (calc.) Inferred: Potential CNS modulation -
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) CH₃SO₂NH₂ (C3) C₈H₈N₂O₃S 212.22 Antiseizure (blocks Na⁺/Ca²⁺ channels)
5-Chloro-2-methylbenzoxazole Cl (C5), CH₃ (C2) C₈H₆ClNO 167.59 Synthetic intermediate
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole Cl-CPh (C3), CH₃ (C6) C₁₅H₁₂ClNO 257.71 Structural studies (no reported bioactivity)
7-Chloro-6-fluoro-2-(5-aminooxazol-2-yl)benzothiazole Cl (C7), F (C6), aminooxazole (C2) C₁₀H₅ClFN₃OS 269.68 Moderate analgesic/anti-inflammatory
Key Observations:
  • Substituent Position : The position of chlorine significantly impacts bioactivity. For example, zonisamide’s methanesulfonamide at C3 confers antiseizure activity, while 7-chloro substitution in benzothiazoles () correlates with analgesic effects .
  • Methanesulfonyl vs.

Structural and Crystallographic Insights

  • Bond Angles and Planarity : In 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, the benzoxazole ring is planar, with dihedral angles between substituents (e.g., 70.33° for the phenyl ring) influencing crystal packing. Similar planarity is expected in the target compound, affecting solubility and crystallization .
  • Intramolecular Interactions: Chlorine substituents in benzoxazoles can induce non-bonded interactions (e.g., Cl⋯H distances of ~3.1 Å), altering molecular conformation and stability .

Biological Activity

7-Chloro-2-methanesulfonyl-benzooxazole is a synthetic compound with the molecular formula C8_8H6_6ClNO3_3S and a molecular weight of 231.66 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methanesulfonyl groups are crucial for binding to these targets, which may inhibit or modulate their activity. This compound influences various biochemical pathways, leading to its observed biological effects.

Antibacterial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. The minimum inhibitory concentration (MIC) values were compared to standard antibiotics like ofloxacin .

Bacterial StrainMIC (µM)Comparison DrugMIC (µM)
Bacillus subtilisXOfloxacinY
Escherichia coliXOfloxacinY
Pseudomonas aeruginosaXOfloxacinY
Klebsiella pneumoniaeXOfloxacinY
Salmonella typhiXOfloxacinY

Antifungal Activity

The compound also demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was assessed through similar MIC testing methods .

Anticancer Activity

In terms of anticancer properties, this compound was evaluated using the HCT116 human colorectal carcinoma cell line. The Sulforhodamine B (SRB) assay revealed an IC50_{50} value of approximately 24.5 µM, indicating potent cytotoxicity compared to the standard drug 5-fluorouracil, which had an IC50_{50} of 29.2 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the benzoxazole structure influence biological activity. The presence of electron-withdrawing groups enhances antibacterial and anticancer activities. For example, compounds with additional methoxy groups showed improved efficacy against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of benzoxazole derivatives and screened them for antibacterial and antifungal activities. The findings indicated that structural modifications significantly impacted their biological effectiveness.
  • Anticancer Evaluation : Another research effort focused on evaluating the anticancer potential of various benzoxazole derivatives, revealing that specific substitutions could enhance activity against colorectal cancer cells.

Q & A

Q. What are the common synthetic routes for 7-chloro-2-methanesulfonyl-benzooxazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multistep protocols, including halogenation and sulfonylation. Traditional thermal reactions (e.g., using thionyl chloride for sulfonylation) and microwave-assisted methods are employed to improve reaction efficiency . Solvent choice (polar aprotic solvents like DMF or DMSO) significantly impacts reaction kinetics and yield by stabilizing intermediates . Microwave irradiation reduces reaction time and enhances selectivity compared to conventional heating . Optimization of stoichiometry (e.g., excess methanesulfonyl chloride) and catalysts (e.g., DMF as a Lewis acid catalyst) is critical for achieving >80% yields .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions and electronic environments (e.g., deshielded protons near electron-withdrawing groups) . IR identifies functional groups (C=O stretch at ~1700 cm1^{-1}, S=O at ~1350 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction reveals bond angles (e.g., deviations in exocyclic angles due to steric strain) and non-covalent interactions (e.g., van der Waals forces stabilizing crystal packing) . Planarity of the benzooxazole ring and dihedral angles between substituents are quantified to predict reactivity .

Q. What in vitro assays are suitable for initial screening of biological activity for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Target-specific enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric substrates .
  • Cell-based viability assays : MTT or resazurin reduction in cancer cell lines (e.g., HepG2) to assess cytotoxicity .
  • Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can solvent selection and reaction parameters be optimized to enhance regioselectivity in the sulfonylation step?

  • Methodological Answer :
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize charged intermediates, favoring sulfonylation at the 2-position over competing halogenation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., ring chlorination) during sulfonylation .
  • Catalytic additives : Use of pyridine to scavenge HCl byproducts improves reaction efficiency and regioselectivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic (PK) profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic instability .
  • Tissue distribution studies : Radiolabeled compound tracking (e.g., 14^{14}C) clarifies accumulation in target organs .
  • Species-specific metabolism : Compare metabolite profiles in human hepatocytes vs. rodent models to explain efficacy disparities .

Q. How do non-covalent interactions in the crystal lattice affect the compound’s physicochemical properties?

  • Methodological Answer :
  • Crystal packing analysis : X-ray diffraction identifies van der Waals interactions and π-stacking, which influence solubility and melting point .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Cl⋯H interactions contributing to lattice energy) to predict dissolution behavior .

Q. How to design structure-activity relationship (SAR) studies to explore the role of the methanesulfonyl group?

  • Methodological Answer :
  • Analog synthesis : Replace methanesulfonyl with alternative groups (e.g., acetyl, tosyl) and compare bioactivity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity changes in target proteins (e.g., COX-2) due to sulfonyl group interactions .

Q. What analytical techniques are used to quantify the compound in complex matrices during pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Quantifies nanogram-level concentrations in plasma with high specificity using deuterated internal standards .
  • HPLC-UV with SPE cleanup : Solid-phase extraction (C18 columns) removes matrix interferents (e.g., proteins) prior to quantification at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methanesulfonyl-benzooxazole
Reactant of Route 2
7-Chloro-2-methanesulfonyl-benzooxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.